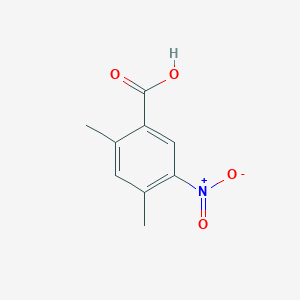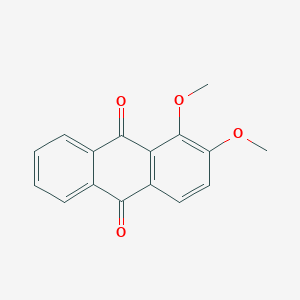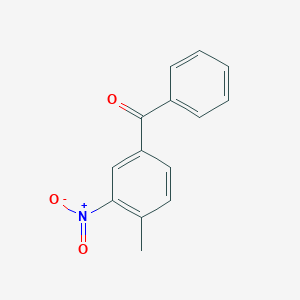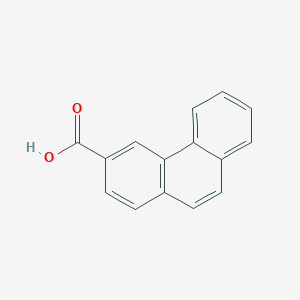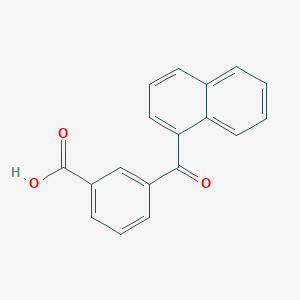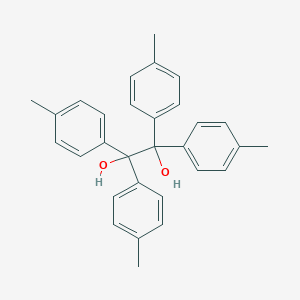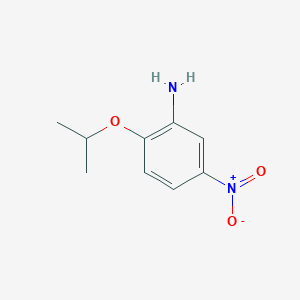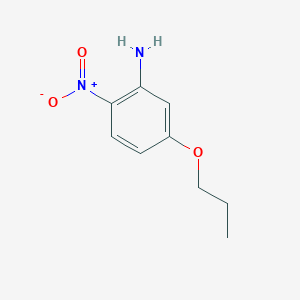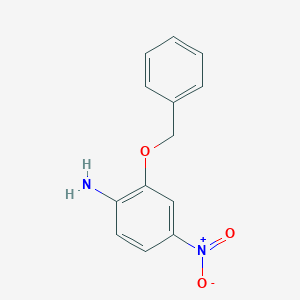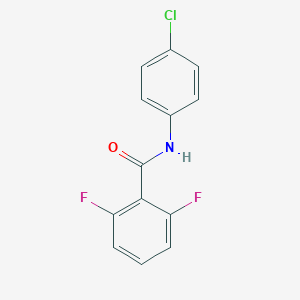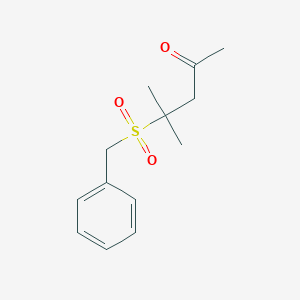
N-(2,4,6-Tribromophenyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-Tribromophenyl)formamide (TBPH) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPH belongs to the class of aromatic amides and is widely used in various research fields, including medicinal chemistry, biochemistry, and environmental science.
作用機序
The mechanism of action of N-(2,4,6-Tribromophenyl)formamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of protein synthesis, disruption of DNA replication, and induction of apoptosis. This compound has been shown to bind to specific protein targets, such as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. This compound has been shown to induce cell death in various cell lines, including cancer cells, through the induction of apoptosis. This compound has also been shown to induce DNA damage and mutations, which may contribute to its genotoxicity. In addition, this compound has been identified as a potential endocrine disruptor, as it has been shown to interfere with the normal function of hormones, such as estrogen.
実験室実験の利点と制限
N-(2,4,6-Tribromophenyl)formamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, this compound also has some limitations, including its low solubility in water, which may limit its use in aqueous systems. In addition, this compound has been shown to be toxic to some organisms, which may limit its use in certain experiments.
将来の方向性
There are several future directions for N-(2,4,6-Tribromophenyl)formamide research, including the development of new synthesis methods to improve yield and purity, the identification of new protein targets for this compound, and the investigation of its potential environmental impacts. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in various research fields.
合成法
N-(2,4,6-Tribromophenyl)formamide can be synthesized through a variety of methods, including the reaction of 2,4,6-tribromophenylamine with formic acid or the reaction of 2,4,6-tribromobenzoyl chloride with ammonia. The yield of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
N-(2,4,6-Tribromophenyl)formamide has been extensively studied for its potential applications in various research fields. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a probe to study protein-ligand interactions, due to its ability to bind to specific protein targets. In environmental science, this compound has been identified as a potential environmental pollutant, as it has been detected in various environmental samples, including water, sediment, and biota.
特性
CAS番号 |
72002-23-4 |
|---|---|
分子式 |
C7H4Br3NO |
分子量 |
357.82 g/mol |
IUPAC名 |
N-(2,4,6-tribromophenyl)formamide |
InChI |
InChI=1S/C7H4Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-3H,(H,11,12) |
InChIキー |
CNORRCOAHWUWLT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
その他のCAS番号 |
72002-23-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



